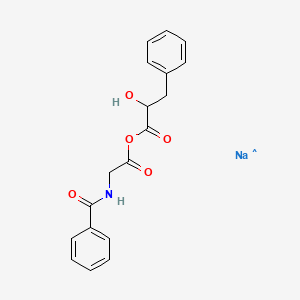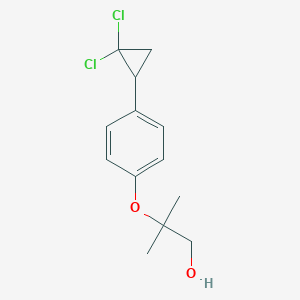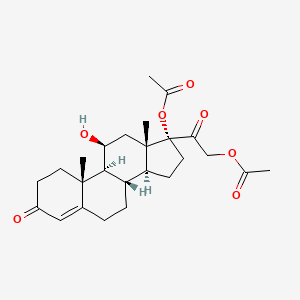
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is an organic compound with the molecular formula C14H16Cl2O4. It is a derivative of phenoxyacetic acid and is characterized by the presence of butyryl and dichloro substituents on the phenoxy ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate typically involves the following steps:
Methylation of 2,3-dichlorophenol: 2,3-dichlorophenol is methylated using dimethyl sulfate to form 2,3-dichloroanisole.
Condensation with butyryl chloride: The resulting 2,3-dichloroanisole is then condensed with butyryl chloride in the presence of anhydrous aluminum chloride to form 2,3-dichloro-4-butyrylphenol.
Esterification: Finally, 2,3-dichloro-4-butyrylphenol is esterified with ethyl bromoacetate in the presence of sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-butyryl-2,3-dichlorophenoxy)acetate: A closely related compound with similar chemical properties and applications.
2,3-Dichloro-4-butyrylphenoxyacetic acid: Another derivative with comparable uses in research and industry.
Uniqueness
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyryl and dichloro groups makes it particularly useful in certain synthetic and research applications, distinguishing it from other phenoxyacetic acid derivatives.
Eigenschaften
Molekularformel |
C14H16Cl2O4 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
PBVGBFWAEFWKMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)



![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)







